molecular formula C19H12BrN3O B2943122 N-(3-bromophenyl)phenazine-1-carboxamide CAS No. 923216-69-7

N-(3-bromophenyl)phenazine-1-carboxamide

Cat. No. B2943122
M. Wt: 378.229
InChI Key: UDKXBZVCGVRHIA-UHFFFAOYSA-N
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Description

Phenazine-1-carboxamide is an aromatic amide that is phenazine substituted at C-1 with a carbamoyl group . It is a member of phenazines, an aromatic amide, and a monocarboxylic acid amide . Phenazines are a large group of nitrogen-containing heterocycles, providing diverse chemical structures and various biological activities .


Synthesis Analysis

Phenazines are mainly isolated from marine and terrestrial microorganisms . More than 100 different natural compounds and over 6000 synthetic derivatives have been found and investigated . The biosynthesis of phenazine-1-carboxamide involves complex biological processes .


Molecular Structure Analysis

Phenazine derivatives are a large group of planar nitrogen-containing heterocyclic compounds. The most important core structure is a pyrazine ring (1,4-diazabenzene) with two annulated benzenes .


Chemical Reactions Analysis

Phenazine-1-carboxamide has been found to undergo various chemical reactions. For instance, PcnH catalyzes the hydrolysis of the amide bond of phenazine-1-carboxamide to produce phenazine-1-carboxylic acid .

Scientific Research Applications

Antitumor Potential

N-(3-bromophenyl)phenazine-1-carboxamide and its derivatives have shown promise as antitumor agents. Research has revealed that certain phenazine-1-carboxamides exhibit cytotoxicity against tumor cells, including leukemia and lung carcinoma. One study demonstrated the synthesis and evaluation of various N-[2-(dimethylamino)ethyl]phenazine-1-carboxamides, highlighting the correlation between cytotoxicity and the electron-withdrawing power of substituents on the phenazine ring. These compounds have been found effective against L1210 leukemia in vitro and P388 leukemia and Lewis lung carcinoma in vivo (Rewcastle, Denny, & Baguley, 1987).

Antibacterial Properties

Phenazine-1-carboxamides, including N-(3-bromophenyl)phenazine-1-carboxamide, have demonstrated antibacterial properties. A study investigating N-aryl and N-heteryl phenazine-1-carboxamide derivatives found significant activity against Mycobacterium tuberculosis, including drug-resistant strains. These compounds inhibited the growth of both susceptible and resistant strains at comparable concentrations, highlighting their potential as agents for treating M. tuberculosis infections (De Logu et al., 2009).

Environmental Fate and Safety

The environmental fate and safety of phenazine-1-carboxamide, including its degradation, adsorption, and leaching in agricultural soils, have been studied. It was found that the degradation of this compound in soils follows first-order kinetics, with varying half-lives under different conditions. Factors like soil anaerobic microorganisms, organic matter content, and pH conditions are crucial in regulating its degradation. This study provides insights into evaluating the environmental and health risks of phenazine-1-carboxamide in agricultural settings (Ou et al., 2020).

Biocontrol and Pesticide Applications

Phenazine-1-carboxamide has been explored for its potential in biocontrol and as a pesticide. Studies have shown its antagonistic effects against fungal phytopathogens, making it an intriguing candidate for agricultural applications. Enhanced biosynthesis of phenazine-1-carboxamide by engineered strains of Pseudomonas chlororaphis indicates its potential for industrial-scale production as a biopesticide (Peng et al., 2018).

Anticancer Research

Research into bis(phenazine-1-carboxamides) has revealed that they exhibit growth inhibitory activity in various tumor cell lines and act as dual topoisomerase I/II-directed anticancer drugs. These compounds have shown preferential activity toward colon tumor lines and significant growth delays in tumor models, suggesting their potential as a new class of anticancer drugs (Spicer et al., 2000).

Future Directions

Phenazines show great pharmacological activity in various fields, such as antimicrobial, antiparasitic, neuroprotective, insecticidal, anti-inflammatory, and anticancer activity . Researchers continue to investigate these compounds and hope to develop them as medicines . The future directions could involve further exploration of the biosynthetic pathways and synthetic strategies, as well as the development of novel bacterial strains for industrial-scale biosynthesis of phenazine-1-carboxamide and other phenazine derivatives .

properties

IUPAC Name

N-(3-bromophenyl)phenazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3O/c20-12-5-3-6-13(11-12)21-19(24)14-7-4-10-17-18(14)23-16-9-2-1-8-15(16)22-17/h1-11H,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKXBZVCGVRHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)phenazine-1-carboxamide

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